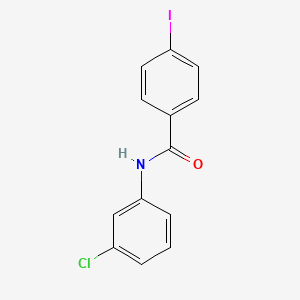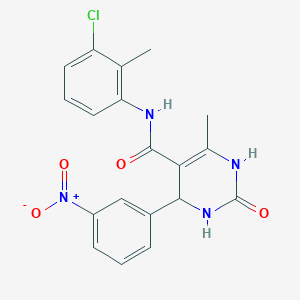![molecular formula C21H21N3O3S B5185992 4-[(allylamino)sulfonyl]-N-(2,6-dimethyl-4-quinolinyl)benzamide](/img/structure/B5185992.png)
4-[(allylamino)sulfonyl]-N-(2,6-dimethyl-4-quinolinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(allylamino)sulfonyl]-N-(2,6-dimethyl-4-quinolinyl)benzamide, also known as TAS-116, is a small molecule inhibitor of the heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that plays a crucial role in the folding, stabilization, and activation of various client proteins. TAS-116 has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment.
Mécanisme D'action
4-[(allylamino)sulfonyl]-N-(2,6-dimethyl-4-quinolinyl)benzamide binds to the ATP-binding pocket of Hsp90, inhibiting its chaperone activity. This leads to the degradation of various client proteins that are essential for cancer cell survival and proliferation, ultimately leading to cell death.
Biochemical and Physiological Effects:
4-[(allylamino)sulfonyl]-N-(2,6-dimethyl-4-quinolinyl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the angiogenesis and invasion of cancer cells, which are essential processes for cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[(allylamino)sulfonyl]-N-(2,6-dimethyl-4-quinolinyl)benzamide is its specificity for Hsp90, which minimizes off-target effects. However, like most small molecule inhibitors, 4-[(allylamino)sulfonyl]-N-(2,6-dimethyl-4-quinolinyl)benzamide has limitations in terms of bioavailability and toxicity. Further studies are needed to optimize its pharmacokinetic properties and assess its safety in clinical trials.
Orientations Futures
For 4-[(allylamino)sulfonyl]-N-(2,6-dimethyl-4-quinolinyl)benzamide research include the optimization of its pharmacokinetic properties, the assessment of its safety and efficacy in clinical trials, and the identification of biomarkers that can predict patient response to 4-[(allylamino)sulfonyl]-N-(2,6-dimethyl-4-quinolinyl)benzamide. Additionally, the combination of 4-[(allylamino)sulfonyl]-N-(2,6-dimethyl-4-quinolinyl)benzamide with other chemotherapy agents and immunotherapies is an area of active research.
Méthodes De Synthèse
The synthesis of 4-[(allylamino)sulfonyl]-N-(2,6-dimethyl-4-quinolinyl)benzamide involves a multi-step process that starts with the reaction of 4-aminobenzoic acid with 2,6-dimethyl-4-chloroquinoline in the presence of triethylamine. The resulting intermediate is then reacted with allylamine and sulfonyl chloride to yield 4-[(allylamino)sulfonyl]-N-(2,6-dimethyl-4-quinolinyl)benzamide.
Applications De Recherche Scientifique
4-[(allylamino)sulfonyl]-N-(2,6-dimethyl-4-quinolinyl)benzamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 4-[(allylamino)sulfonyl]-N-(2,6-dimethyl-4-quinolinyl)benzamide has also been shown to enhance the efficacy of other chemotherapy agents, such as taxanes and platinum-based drugs.
Propriétés
IUPAC Name |
N-(2,6-dimethylquinolin-4-yl)-4-(prop-2-enylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-4-11-22-28(26,27)17-8-6-16(7-9-17)21(25)24-20-13-15(3)23-19-10-5-14(2)12-18(19)20/h4-10,12-13,22H,1,11H2,2-3H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMWLNNQTBPYTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Allylsulfamoyl-N-(2,6-dimethyl-quinolin-4-yl)-benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-10-methyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5185918.png)
![3-{[(3-chloro-4-methylphenyl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5185926.png)
![2-(ethylthio)-7-methyl-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5185931.png)

![methyl 4-{[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}butanoate](/img/structure/B5185953.png)
![4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid](/img/structure/B5185956.png)
![N~2~-(2-chlorophenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5185957.png)

![1-{2-[2-(3-bromophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B5185978.png)
![N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]-beta-alanine](/img/structure/B5185981.png)
![1-(2-chloro-4-fluorobenzyl)-N-[2-(5-methoxy-1H-benzimidazol-2-yl)ethyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5186000.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(4-fluorophenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5186007.png)
![2,3-dichloro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5186017.png)